molecular formula C7H5ClN2O B1428426 7-Chlorobenzo[d]isoxazol-3-amine CAS No. 927413-64-7

7-Chlorobenzo[d]isoxazol-3-amine

Cat. No.: B1428426
CAS No.: 927413-64-7
M. Wt: 168.58 g/mol
InChI Key: VIGBJYXDYNXBGK-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C7H5ClN2O. It features a five-membered isoxazole ring fused to a benzene ring, with a chlorine atom at the 7th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary targets of 7-Chlorobenzo[d]isoxazol-3-amine are currently unknown. This compound is a heterocyclic aromatic compound , and it’s often used as a building block in the synthesis of more complex molecules . .

Mode of Action

As a building block, it’s likely that its mode of action is dependent on the larger molecule it’s incorporated into .

Pharmacokinetics

Its molecular weight is 168.58 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a building block in chemical synthesis, its effects are likely dependent on the final compound it’s a part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidobenzo[d]isoxazol-3-amine, while oxidation with potassium permanganate can produce 7-chlorobenzo[d]isoxazol-3-carboxylic acid .

Scientific Research Applications

7-Chlorobenzo[d]isoxazol-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorobenzo[d]isoxazol-3-amine
  • 7-Fluorobenzo[d]isoxazol-3-amine
  • 7-Bromobenzo[d]isoxazol-3-amine

Uniqueness

7-Chlorobenzo[d]isoxazol-3-amine is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

7-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBJYXDYNXBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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